molecular formula C83H110N16O24 B2665713 pep 2-8

pep 2-8

Cat. No.: B2665713
M. Wt: 1715.9 g/mol
InChI Key: ORPZALWAWWEEDP-NXXUBLNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pep2-8 is a small peptide known for its role as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that regulates the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells, which in turn affects the levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream. High levels of LDL-C are a major risk factor for cardiovascular diseases. Pep2-8 has been identified as a potent inhibitor of the PCSK9/LDLR interaction, making it a promising candidate for therapeutic applications aimed at lowering LDL-C levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pep2-8 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by temporary protecting groups to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

While specific industrial production methods for Pep2-8 are not widely documented, the general approach would involve scaling up the SPPS process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. The use of automated peptide synthesizers can facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

Pep2-8 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main function is to bind to PCSK9 and inhibit its interaction with LDLR .

Common Reagents and Conditions

The synthesis of Pep2-8 involves reagents such as protected amino acids, coupling agents (e.g., N,N’-diisopropylcarbodiimide), and deprotecting agents (e.g., trifluoroacetic acid). The conditions typically include room temperature for coupling reactions and slightly elevated temperatures for deprotection steps .

Major Products

The major product of the synthesis is the Pep2-8 peptide itself, which is characterized by its ability to inhibit PCSK9 and restore LDLR levels on liver cells .

Scientific Research Applications

Pep2-8 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Pep2-8 exerts its effects by binding to PCSK9 and inhibiting its interaction with LDLR. This binding prevents PCSK9 from promoting the degradation of LDLR, thereby allowing more LDLR to be recycled to the cell surface. As a result, the liver cells can remove more LDL-C from the bloodstream, leading to lower LDL-C levels. The binding of Pep2-8 to PCSK9 mimics the interaction of the epidermal growth factor-like repeat A (EGF-A) domain of LDLR with PCSK9, effectively competing with LDLR for PCSK9 binding .

Comparison with Similar Compounds

Pep2-8 is unique in its small size and defined mechanism of inhibition compared to other PCSK9 inhibitors. Similar compounds include:

Pep2-8 stands out due to its simplicity and effectiveness in inhibiting PCSK9, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H110N16O24/c1-40(2)31-57(74(114)94-62(36-66(109)110)77(117)92-61(79(119)97-67(41(3)4)71(84)111)35-49-38-86-54-22-16-14-20-52(49)54)90-75(115)58(33-47-23-25-50(104)26-24-47)91-73(113)56(28-30-65(107)108)88-72(112)55(27-29-64(105)106)89-76(116)60(34-48-37-85-53-21-15-13-19-51(48)53)93-80(120)63(39-100)96-82(122)70(44(8)102)99-78(118)59(32-46-17-11-10-12-18-46)95-81(121)68(42(5)6)98-83(123)69(43(7)101)87-45(9)103/h10-26,37-38,40-44,55-63,67-70,85-86,100-102,104H,27-36,39H2,1-9H3,(H2,84,111)(H,87,103)(H,88,112)(H,89,116)(H,90,115)(H,91,113)(H,92,117)(H,93,120)(H,94,114)(H,95,121)(H,96,122)(H,97,119)(H,98,123)(H,99,118)(H,105,106)(H,107,108)(H,109,110)/t43-,44-,55+,56+,57+,58+,59+,60+,61+,62+,63+,67+,68+,69+,70+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPZALWAWWEEDP-NXXUBLNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H110N16O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1715.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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